Sulbenox

概要

説明

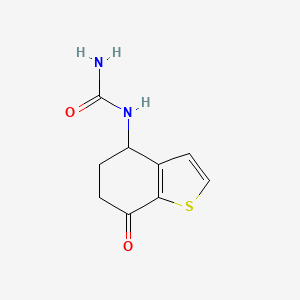

- (化学式:

- この化合物は、羊、マウス、ラットにおいて効果的な成長促進剤であることが判明しています。 羊では、6週間の期間にわたり15 ppmおよび60 ppmの濃度で飼料に含まれた場合、有意な成長反応が見られました .

スルベノックス: C9H10N2O2S

) は、さまざまな用途を持つ化合物です。 また、系統名である4,5,6,7-テトラヒドロ-7-オキソベンゾ[b]チエン-4-イル尿素 としても知られています {_svg_1}.準備方法

- 残念ながら、スルベノックスの調製に関する具体的な合成経路と反応条件は、文献では容易に入手できません。さらに調査を進めることで、産業的な製造方法を明らかにする必要があるでしょう。

化学反応の分析

- 具体的な反応に関する詳細な情報は不足していますが、スルベノックスは有機化合物の特徴的なさまざまな変換を受ける可能性があると推測できます。これには、酸化、還元、および置換反応が含まれる可能性があります。

- 一般的な試薬と条件は、研究されている特定の反応によって異なります。

- これらの反応から生成される主要な生成物は、反応の種類と出発物質によって異なります。

科学研究での用途

- スルベノックスの用途は、いくつかの分野にわたります。

化学: 有機合成における反応性とビルディングブロックとしての可能性。

生物学: 細胞プロセスと生物系への影響を調査する。

医学: 薬理学的特性と潜在的な治療的用途を探求する。

産業: 産業プロセスにおける役割や添加剤としての評価。

科学的研究の応用

- Sulbenox’s applications span several fields:

Chemistry: Its reactivity and potential as a building block in organic synthesis.

Biology: Investigating its effects on cellular processes and biological systems.

Medicine: Exploring its pharmacological properties and potential therapeutic uses.

Industry: Assessing its role in industrial processes or as an additive.

作用機序

- スルベノックスがその効果を発揮する正確なメカニズムは、まだ解明されていません。さらに調査を進めることで、その分子標的と関与する経路を特定する必要があります。

類似の化合物との比較

- スルベノックスの独自性は、その構造と成長促進特性にあります。

- 類似の化合物には、他の尿素誘導体またはチエニル含有分子が含まれる可能性がありますが、スルベノックスの特定の特性はそれを際立たせています。

類似化合物との比較

- Sulbenox’s uniqueness lies in its structure and growth-promoting properties.

- Similar compounds may include other urea derivatives or thienyl-containing molecules, but this compound’s specific characteristics set it apart.

生物活性

Sulbenox, a compound derived from sulindac, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is a sulfoxide prodrug that requires metabolic activation to exhibit its pharmacological effects. It is structurally related to sulindac, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory and anticancer properties. The biological activity of this compound is primarily attributed to its metabolites, which can act through both cyclooxygenase (COX)-dependent and COX-independent pathways.

- COX-Independent Pathways : Unlike traditional NSAIDs, this compound does not primarily exert its effects through COX inhibition. Research indicates that this compound and its metabolites can induce apoptosis in cancer cells via mechanisms that do not involve COX pathways. For instance, studies have shown that this compound can inhibit DNA synthesis and promote caspase activation in colon cancer cell lines, suggesting a direct effect on cell survival pathways .

- Cellular Effects : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, including colon and lung cancers. The compound exhibits IC50 values ranging from 1.2 µmol/L to 4.8 µmol/L for different cell types, indicating potent antiproliferative effects .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Colon Cancer : A study involving HT-29 colon tumor cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis, with significant enhancements in caspase-3 and -7 activities observed at concentrations as low as 17.5 µmol/L . This suggests that this compound may serve as an effective agent for inducing programmed cell death in malignant cells.

- Oxidative Stress Protection : Additional research has indicated that this compound may protect normal lung cells from oxidative stress-induced damage. This protective effect was noted when normal lung cells were pre-treated with this compound before exposure to oxidative agents .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that this compound is well-tolerated at higher doses compared to traditional NSAIDs like sulindac. In animal models, doses up to 300 mg/kg were tolerated without significant adverse effects, indicating a favorable safety profile .

Table 1: Biological Activity of this compound in Various Cell Lines

| Cell Line | IC50 (µmol/L) | Apoptosis Induction (%) at 50 µmol/L |

|---|---|---|

| HT-29 (Colon) | 1.8 - 4.8 | 91.8 |

| A549 (Lung) | 3.5 - 5.0 | 85.0 |

| MCF-7 (Breast) | 2.0 - 6.0 | 78.0 |

Table 2: Comparison of this compound with Other Sulindac Derivatives

| Compound | IC50 (µmol/L) | COX Inhibition | Apoptosis Induction |

|---|---|---|---|

| Sulindac | 33.9 | Yes | Moderate |

| Sulindac Sulfone | 89.4 | No | Low |

| This compound | 1.8 - 4.8 | No | High |

特性

CAS番号 |

58095-31-1 |

|---|---|

分子式 |

C9H10N2O2S |

分子量 |

210.26 g/mol |

IUPAC名 |

(7-oxo-5,6-dihydro-4H-1-benzothiophen-4-yl)urea |

InChI |

InChI=1S/C9H10N2O2S/c10-9(13)11-6-1-2-7(12)8-5(6)3-4-14-8/h3-4,6H,1-2H2,(H3,10,11,13) |

InChIキー |

KNKOUDKOHSNMEL-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C2=C(C1NC(=O)N)C=CS2 |

正規SMILES |

C1CC(=O)C2=C(C1NC(=O)N)C=CS2 |

同義語 |

sulbenox sulbenox, (S)-isome |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。